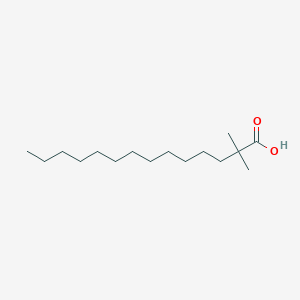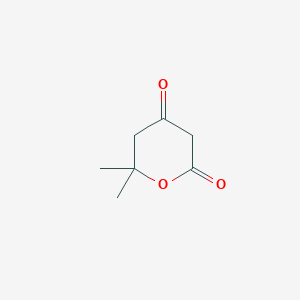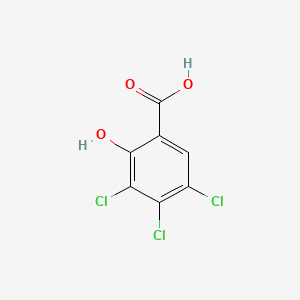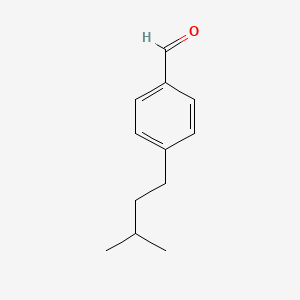
2,2-Dimethyltetradecanoic acid
Descripción general
Descripción
2,2-Dimethyltetradecanoic acid is a branched-chain fatty acid with the molecular formula C16H32O2 It is characterized by the presence of two methyl groups attached to the second carbon of the tetradecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyltetradecanoic acid typically involves the alkylation of tetradecanoic acid with appropriate methylating agents. One common method is the Friedel-Crafts alkylation, where tetradecanoic acid is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of precursor compounds or biotechnological methods using engineered microorganisms. These methods aim to achieve high yields and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyltetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield primary alcohols.
Substitution: The hydrogen atoms on the methyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2,2-Dimethyltetradecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching on fatty acid reactivity and properties.
Biology: Investigated for its role in cellular metabolism and potential as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyltetradecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may modulate enzyme activity, influence membrane fluidity, and affect signaling pathways related to inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,12-Dimethyltetradecanoic acid: Another branched-chain fatty acid with methyl groups at different positions.
Tetradecanoic acid: The straight-chain analog without branching.
2-Methyltetradecanoic acid: A similar compound with only one methyl group attached to the second carbon.
Uniqueness
2,2-Dimethyltetradecanoic acid is unique due to the presence of two methyl groups at the same carbon position, which significantly influences its chemical reactivity and physical properties. This branching can lead to differences in melting point, solubility, and interaction with biological molecules compared to its straight-chain or singly-branched analogs.
Propiedades
IUPAC Name |
2,2-dimethyltetradecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15(17)18/h4-14H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEZPPTUYVZRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600645 | |
| Record name | 2,2-Dimethyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85216-66-6 | |
| Record name | 2,2-Dimethyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3057728.png)








